molecular formula C25H27N3O3 B2491647 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 898416-96-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No.: B2491647
CAS No.: 898416-96-1
M. Wt: 417.509
InChI Key: YRLDBSBPHQFROF-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound known for its multifaceted applications in scientific research and industry. It is notable for its unique structure, which features a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple synthetic steps. It often begins with the synthesis of intermediate compounds that include 3,4-dihydroisoquinoline, furan-2-yl-ethylamine, and 2-ethylphenyl oxalamide. These intermediates undergo specific reactions such as condensation, reduction, and coupling reactions under controlled conditions to form the desired compound. The reaction conditions involve catalysts, specific temperature ranges, and solvents to ensure the efficiency and yield of the product.

Industrial Production Methods: In an industrial setting, the production methods are scaled-up versions of laboratory techniques, with an emphasis on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, which allows for the seamless integration of reactions, and automated processes to precisely control reaction parameters, are commonly employed. Safety protocols are also strictly followed to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide can undergo various types of chemical reactions. These include oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions: Common reagents used include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various organic and inorganic reagents for substitution and condensation reactions. Reaction conditions may involve solvents such as ethanol or dichloromethane, temperature control, and catalytic agents.

Major Products: The major products formed from these reactions can vary but often include derivatives that maintain the core structure of the original compound while incorporating functional groups introduced during the reactions

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has extensive applications in scientific research across various fields:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing novel synthetic methodologies.

Biology: In biological research, the compound is employed to study cellular processes and biochemical pathways. Its interactions with biological molecules are of particular interest for drug discovery and development.

Medicine: In the medical field, it is explored for its potential therapeutic effects. Research focuses on its ability to interact with specific molecular targets involved in diseases, aiming to develop new treatments or improve existing ones.

Industry: Industrially, it finds use in the development of materials with specific properties. Its derivatives are studied for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with molecular targets in biological systems. It can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved often include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses. The exact molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N1-(2-(dihydroisoquinolin-2-yl)ethyl)oxalamide: Similar core structure but lacks the furan ring.

  • N1-(2-(furan-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar furan and oxalamide structures but different substitutions on the phenyl ring.

  • N1-(2-(phenyl)ethyl)-N2-(oxalamide): Simple derivative with fewer functional groups.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-18-8-5-6-11-21(18)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-19-9-3-4-10-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLDBSBPHQFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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